(4,6-Dichloro-1H-indol-2-yl)methanol
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Overview
Description
(4,6-Dichloro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Another approach is the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of (4,6-Dichloro-1H-indol-2-yl)methanol may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the indole ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,6-Dichloro-1H-indol-2-yl)aldehyde or (4,6-Dichloro-1H-indol-2-yl)carboxylic acid.
Scientific Research Applications
(4,6-Dichloro-1H-indol-2-yl)methanol has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound’s potential therapeutic properties are being explored for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the indole core .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dichloroindole: A precursor in the synthesis of various indole derivatives.
Uniqueness
(4,6-Dichloro-1H-indol-2-yl)methanol is unique due to the presence of both chlorine atoms and a methanol group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
(4,6-dichloro-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPXHHQRBVEGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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